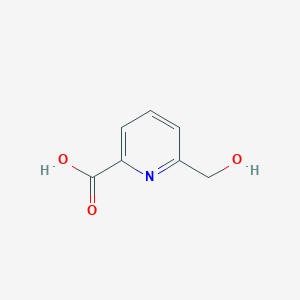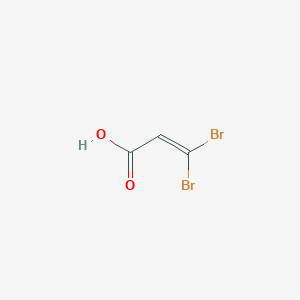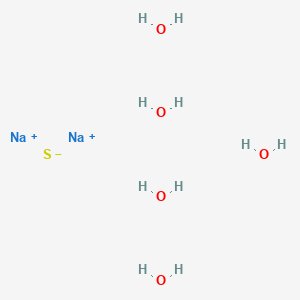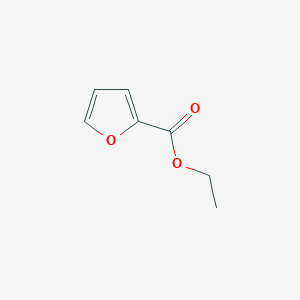
3-(N,N-Diethylsulfamoyl)benzoic acid
Overview
Description
3-(N,N-Diethylsulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Syntheses and Biological Activity : A study synthesized derivatives of 4-(diethylsulfamoyl) benzoic acid and screened them for biological activity. These derivatives were created through a process involving esterification, condensation, and aminomethylation, showing potential applications in medicinal chemistry (Havaldar & Khatri, 2006).
Food and Pharmaceutical Industry : Benzoic acid derivatives, including 3-(N,N-Diethylsulfamoyl)benzoic acid, are common in foods and cosmetics as antibacterial and antifungal preservatives. This study reviews their occurrence, uses, exposure, metabolism, and associated health concerns (del Olmo, Calzada, & Nuñez, 2017).
Crystallography and Magnetism : Research on 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a derivative of benzoic acid, reveals interesting crystallographic and magnetic properties. It forms chains of nitroxide to aryl CH contacts, showing potential in material sciences (Baskett & Lahti, 2005).
C-H Functionalization in Organic Synthesis : A study discusses the meta-C–H functionalization of benzoic acid derivatives, including this compound. This process is significant in organic synthesis, providing new methods for creating complex molecules (Li et al., 2016).
Antibacterial Activity : A study on 3-hydroxy benzoic acid, a related compound, highlights its antimicrobial properties and its use in pharmaceuticals, cosmetics, and food industries. Novel derivatives of this compound were synthesized and tested for antibacterial activity (Satpute, Gangan, & Shastri, 2018).
Drug Metabolism : In pharmacology, the metabolic pathways of drugs, such as the antidepressant Lu AA21004, involve conversion to benzoic acid derivatives. This study helps in understanding drug metabolism and designing better pharmacological treatments (Hvenegaard et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-(N,N-Diethylsulfamoyl)benzoic acid is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects and are involved in the pathogenesis of inflammatory diseases .
Mode of Action
This compound interacts with cPLA2α and inhibits its activity . This interaction prevents the enzyme from releasing the common precursor arachidonic acid from phospholipids . The compound’s mode of action is expected to provide new treatment options for inflammatory conditions .
Biochemical Pathways
By inhibiting cPLA2α, this compound affects the arachidonic acid cascade . This results in a decrease in the formation of prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases . The compound’s action on these pathways could potentially alleviate the symptoms of inflammation .
Result of Action
The inhibition of cPLA2α by this compound leads to a decrease in the production of prostaglandins and leukotrienes . This can result in a reduction of inflammation and its associated symptoms .
Biochemical Analysis
Biochemical Properties
It is known that sulfamoyl benzoic acid derivatives can act as inhibitors of certain enzymes . For instance, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade
Cellular Effects
The cellular effects of 3-(N,N-Diethylsulfamoyl)benzoic acid are currently unknown due to the lack of research in this area. It is known that benzoic acid derivatives can have various effects on cells. For example, benzoic acid has been shown to affect cell plasma membrane in soybean seedlings
Molecular Mechanism
As mentioned earlier, sulfamoyl benzoic acid derivatives can inhibit certain enzymes The exact mechanism of this inhibition is not clear, but it is likely that the compound binds to the enzyme and prevents it from carrying out its function
Properties
IUPAC Name |
3-(diethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXIGFOEUQAXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355241 | |
| Record name | 3-(Diethylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-46-1 | |
| Record name | 3-[(Diethylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)


